3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one” is a heterocyclic compound with a molecular formula of C19H15FN4O2S and a molecular weight of 382.41. It belongs to the class of compounds known as triazolopyrazines .
Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyrazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrazine . This core can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .科学的研究の応用
Quantitative Determination in Pharmaceutical Research
A study by Netosova et al. (2021) developed a quantification method for a substance closely related to 3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one, using nonaqueous potentiometric titration. This method was validated for linearity, accuracy, and precision, indicating its potential in pharmaceutical research and development (Netosova et al., 2021).
Anticonvulsant Properties
A compound structurally similar to the mentioned chemical showed potent anticonvulsant activity in a study by Kelley et al. (1995). The compound was synthesized and tested against seizures in rats, revealing its potential as a bioisostere of the purine ring for anticonvulsant activity (Kelley et al., 1995).
Targeting Adenosine Receptors
Falsini et al. (2017) identified a similar compound as a new scaffold for developing adenosine human receptor antagonists. This compound showed high affinity for the hA2A adenosine receptor and could counteract neurotoxicity in human neuroblastoma cells, suggesting its application in neurological disorders (Falsini et al., 2017).
Synthesis and Anticancer Activity
Yanchenko et al. (2020) synthesized derivatives of a structurally related compound and tested their antitumor activity. They found these derivatives exhibited antineoplastic activity against various cancer cell lines, indicating their potential as core structures for developing new anticancer agents (Yanchenko et al., 2020).
Antibacterial Activity
Reddy et al. (2013) synthesized and characterized a series of novel compounds similar to this compound. These compounds were screened for antibacterial activity against various bacteria, demonstrating potent inhibitory activity and potential as antimicrobial agents (Reddy et al., 2013).
将来の方向性
作用機序
Target of Action
Similar compounds, such as derivatives of [1,2,4]triazolo[4,3-a]pyrazin-8(7h)-one, have been found to beP2X7 receptor antagonists . The P2X7 receptor is a key player in inflammation and immunity, and its antagonism can be useful for treating pain or inflammatory disease .
Mode of Action
Triazoles, a core structure in this compound, are known to have inhibitory effects on thecytochrome P450-dependent lanosterol 14α-demethylase (CYP51) . This enzyme affects the sterol biosynthesis of fungal cell membranes .
Biochemical Pathways
The compound likely affects the sterol biosynthesis pathway in fungi, given the known action of triazoles . By inhibiting CYP51, it prevents the conversion of lanosterol to ergosterol, a key component of fungal cell membranes. This disruption can lead to cell death .
Pharmacokinetics
Triazoles are generally known for theirhigh bioavailability . In silico pharmacokinetic studies could provide more detailed information .
Result of Action
The result of the compound’s action would likely be the disruption of fungal cell membrane synthesis due to the inhibition of CYP51 . This would lead to the death of the fungal cells, providing an antifungal effect .
特性
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-26-16-4-2-3-15(11-16)23-9-10-24-17(18(23)25)21-22-19(24)27-12-13-5-7-14(20)8-6-13/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEKNMNJLUFADK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=C(C=C4)F)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。